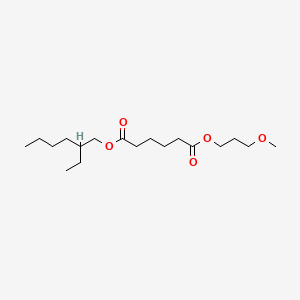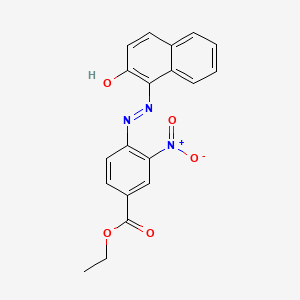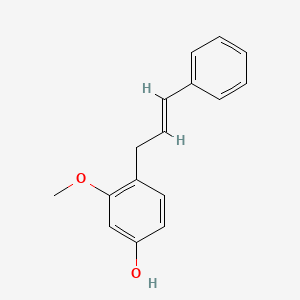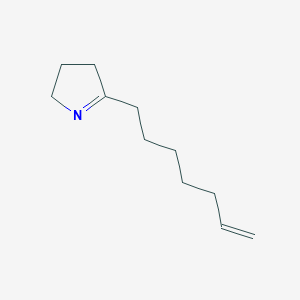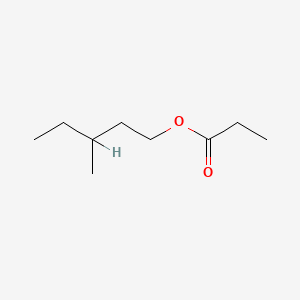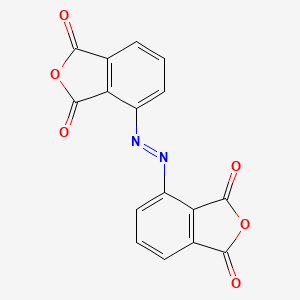
Azophthalic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azophthalic anhydride is an organic compound with the molecular formula C8H4N2O3. It is a derivative of phthalic anhydride, where the hydrogen atoms in the aromatic ring are replaced by azo groups (-N=N-). This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azophthalic anhydride can be synthesized through the reaction of phthalic anhydride with diazonium salts. The reaction typically involves the following steps:
- Formation of diazonium salt from aniline derivatives.
- Coupling of the diazonium salt with phthalic anhydride under acidic conditions.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
- Continuous feeding of reactants.
- Maintaining optimal temperature and pressure.
- Efficient removal of by-products.
Chemical Reactions Analysis
Types of Reactions: Azophthalic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Azophthalic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions involving azo compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent.
Mechanism of Action
The mechanism of action of azophthalic anhydride involves its ability to undergo nucleophilic acyl substitution reactions. The compound’s electrophilic carbonyl carbon is attacked by nucleophiles, leading to the formation of various products. The molecular targets include:
Enzymes: this compound can inhibit or activate enzymes by modifying their active sites.
Proteins: It can form covalent bonds with amino acid residues, altering protein function.
Comparison with Similar Compounds
Phthalic Anhydride: The parent compound, used in the production of plasticizers and dyes.
Maleic Anhydride: Another anhydride used in the synthesis of resins and coatings.
Succinic Anhydride: Employed in the production of pharmaceuticals and agrochemicals.
Uniqueness: Azophthalic anhydride is unique due to the presence of azo groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of azo dyes and pigments, where the azo linkage is crucial for color properties.
Properties
CAS No. |
30178-84-8 |
|---|---|
Molecular Formula |
C16H6N2O6 |
Molecular Weight |
322.23 g/mol |
IUPAC Name |
4-[(1,3-dioxo-2-benzofuran-4-yl)diazenyl]-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C16H6N2O6/c19-13-7-3-1-5-9(11(7)15(21)23-13)17-18-10-6-2-4-8-12(10)16(22)24-14(8)20/h1-6H |
InChI Key |
RSAGQQQIRZLFHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N=NC3=CC=CC4=C3C(=O)OC4=O)C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol](/img/structure/B12660764.png)
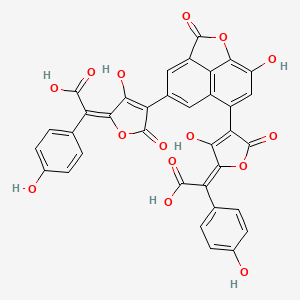
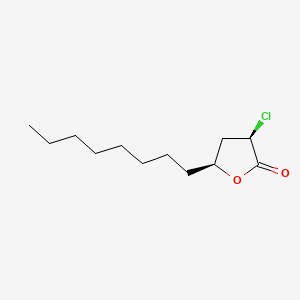
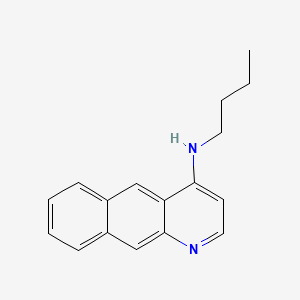

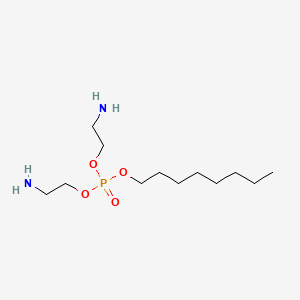
![2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate](/img/structure/B12660810.png)
